Bis(4,7-dimethylindenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,7-dimethylindenyl)zirconium dichloride: is a chemical compound with the molecular formula C22H22Cl2Zr. It is a zirconium-based metallocene complex, often used as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(4,7-dimethylindenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Bis(4,7-dimethylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various zirconium-organic complexes .
Scientific Research Applications
Chemistry: : Bis(4,7-dimethylindenyl)zirconium dichloride is widely used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene. Its unique structure allows for precise control over the polymerization process, resulting in polymers with specific properties .
Biology and Medicine: : While its primary applications are in chemistry, there is ongoing research into the potential biological and medicinal uses of zirconium complexes. These studies explore their potential as anticancer agents and in imaging applications .
Industry: : In addition to its use in polymerization, this compound is employed in the production of specialty chemicals and materials. Its catalytic properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism by which Bis(4,7-dimethylindenyl)zirconium dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based metallocene complex with similar catalytic properties.
Bis(indenyl)zirconium dichloride: Similar structure but without the methyl groups on the indenyl ligands.
Uniqueness: : Bis(4,7-dimethylindenyl)zirconium dichloride is unique due to the presence of methyl groups on the indenyl ligands. These methyl groups can influence the electronic and steric properties of the compound, potentially enhancing its catalytic activity and selectivity in certain reactions .
Properties
IUPAC Name |
4,7-dimethyl-1H-inden-1-ide;zirconium(4+);dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUQMBTYIHSYEI-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2[CH-]C=CC2=C(C=C1)C.CC1=C2[CH-]C=CC2=C(C=C1)C.[Cl-].[Cl-].[Zr+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2Zr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.